molecular formula C22H24N2O5 B2937733 N-(2,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide CAS No. 887883-65-0

N-(2,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide

Cat. No.: B2937733
CAS No.: 887883-65-0
M. Wt: 396.443
InChI Key: GEEXJLKUSKPHBF-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule, likely used in medicinal chemistry or pharmaceutical research . It contains several functional groups including an amide and a benzofuran .

Mechanism of Action

Target of Action

Compounds with similar structures have been shown to inhibit bacterial rna polymerase (rnap) . This suggests that N-(2,4-dimethoxyphenyl)-3-pentanamidobenzofuran-2-carboxamide might also target RNAP or similar enzymes.

Mode of Action

It’s plausible that it interacts with its targets, possibly enzymes like rnap, leading to inhibition of their activity . This inhibition could result in disruption of essential cellular processes, such as RNA synthesis.

Biochemical Pathways

If it inhibits rnap as suggested, it would affect the transcription process, disrupting the synthesis of rna from dna . This could have downstream effects on protein synthesis and other cellular functions.

Result of Action

If it acts as an inhibitor of rnap or similar enzymes, it could potentially disrupt essential cellular processes, leading to cell death .

Future Directions

The future research directions for a compound like this would likely involve further exploration of its biological activity, potential applications in medicine, and optimization of its synthesis .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-(pentanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-4-5-10-19(25)24-20-15-8-6-7-9-17(15)29-21(20)22(26)23-16-12-11-14(27-2)13-18(16)28-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEXJLKUSKPHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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